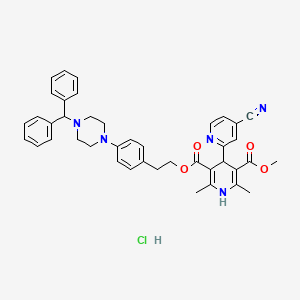
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- is a chemical compound that belongs to the class of pyridinesulfonamides. This compound is characterized by the presence of a pyridine ring substituted with a sulfonamide group, a diethylaminoethyl group, and a methoxy group. Pyridinesulfonamides are known for their diverse biological activities and are used in various scientific research applications.
Méthodes De Préparation
The synthesis of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinesulfonyl chloride with N-(2-(diethylamino)ethyl)-4-methoxyaniline in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as halides or alkoxides replace the existing substituents.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, copper), and varying temperatures and pressures depending on the specific reaction.
Applications De Recherche Scientifique
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity and is studied for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer or antimicrobial agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group is known to mimic the structure of natural substrates, allowing the compound to compete with these substrates for binding sites. This competitive inhibition can lead to the disruption of biological pathways and processes.
Comparaison Avec Des Composés Similaires
3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- can be compared with other pyridinesulfonamides, such as:
5-Bromo-N-ethylpyridine-3-sulfonamide: This compound has a bromine substituent instead of a methoxy group, which can affect its reactivity and biological activity.
N-(Pyridin-2-yl)amides: These compounds have a pyridinyl group instead of a diethylaminoethyl group, leading to different chemical properties and applications.
3-Bromoimidazo[1,2-a]pyridines: These compounds have an imidazo ring fused to the pyridine ring, resulting in unique structural and functional characteristics.
The uniqueness of 3-Pyridinesulfonamide, N-(2-(diethylamino)ethyl)-4-methoxy- lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
115416-22-3 |
|---|---|
Formule moléculaire |
C12H21N3O3S |
Poids moléculaire |
287.38 g/mol |
Nom IUPAC |
N-[2-(diethylamino)ethyl]-4-methoxypyridine-3-sulfonamide |
InChI |
InChI=1S/C12H21N3O3S/c1-4-15(5-2)9-8-14-19(16,17)12-10-13-7-6-11(12)18-3/h6-7,10,14H,4-5,8-9H2,1-3H3 |
Clé InChI |
MKCNLWUTWQQHQW-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCNS(=O)(=O)C1=C(C=CN=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


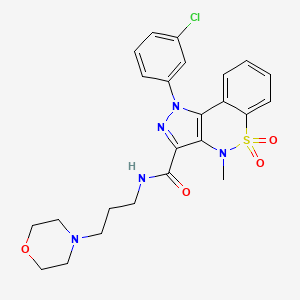
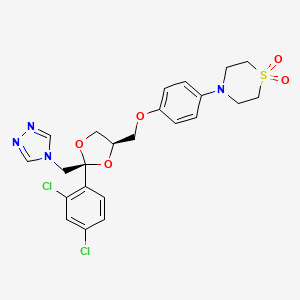
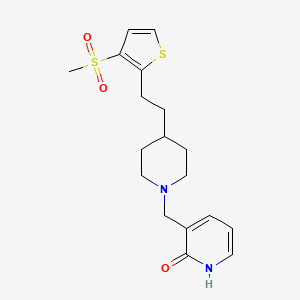
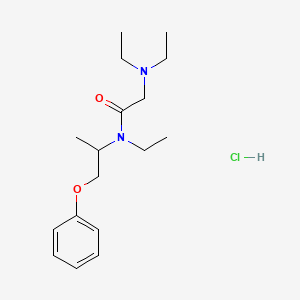

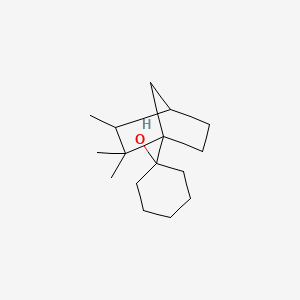
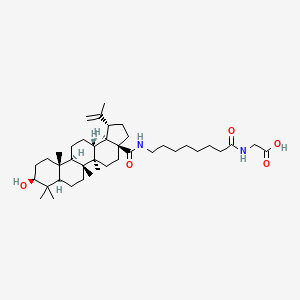
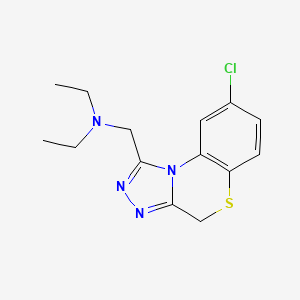
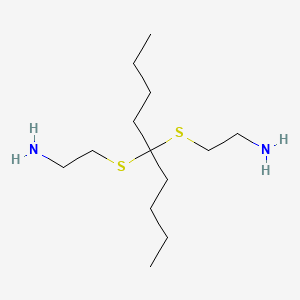
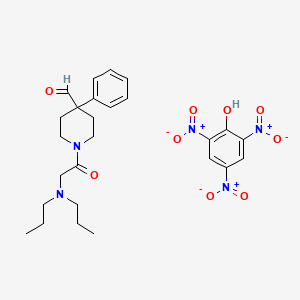
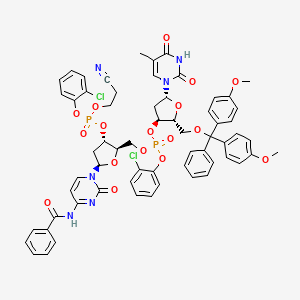
![6-[3-[3-[3-(5,11-dioxoindeno[1,2-c]isoquinolin-6-yl)propylamino]propylamino]propyl]indeno[1,2-c]isoquinoline-5,11-dione](/img/structure/B12728373.png)
